4-Chloro-2-(dimethoxymethyl)aniline

LogP regioisomer lipophilicity

4-Chloro-2-(dimethoxymethyl)aniline (CAS 2244088-10-4; molecular formula C₉H₁₂ClNO₂; MW 201.65 g/mol) is a chlorinated ortho-dimethoxymethyl-substituted aniline derivative belonging to the class of functionalized aromatic amine building blocks. The compound features a chlorine atom at the 4-position and a dimethoxymethyl (acetal) group at the 2-position relative to the aniline nitrogen, yielding a LogP of 2.21, a topological polar surface area (TPSA) of 44.48 Ų, and three hydrogen-bond acceptor sites with one donor site.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
Cat. No. B12087053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(dimethoxymethyl)aniline
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCOC(C1=C(C=CC(=C1)Cl)N)OC
InChIInChI=1S/C9H12ClNO2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,11H2,1-2H3
InChIKeyFLUMMNKLQNZFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(dimethoxymethyl)aniline (CAS 2244088-10-4): Key Physicochemical and Structural Profile for Procurement Evaluation


4-Chloro-2-(dimethoxymethyl)aniline (CAS 2244088-10-4; molecular formula C₉H₁₂ClNO₂; MW 201.65 g/mol) is a chlorinated ortho-dimethoxymethyl-substituted aniline derivative belonging to the class of functionalized aromatic amine building blocks . The compound features a chlorine atom at the 4-position and a dimethoxymethyl (acetal) group at the 2-position relative to the aniline nitrogen, yielding a LogP of 2.21, a topological polar surface area (TPSA) of 44.48 Ų, and three hydrogen-bond acceptor sites with one donor site . It is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where the dimethoxymethyl group serves as a latent aldehyde equivalent that can be unmasked under acidic conditions, enabling orthogonal synthetic strategies not accessible with permanently methoxylated or non-halogenated analogs [1].

Why 4-Chloro-2-(dimethoxymethyl)aniline Cannot Be Simply Replaced by In-Class Analogs


Within the functionalized aniline family, ostensibly interchangeable analogs differ critically in regioisomeric substitution pattern, halogen identity, and the nature of oxygen-bearing substituents—each of which independently governs lipophilicity, electronic character, and downstream synthetic versatility. The ortho-dimethoxymethyl acetal motif is structurally distinct from both the meta-regioisomer (which alters steric access to the amine and modifies LogP by approximately 0.3 log units ) and from permanently methoxylated analogs such as 4-chloro-2,5-dimethoxyaniline, which lack the latent aldehyde functionality that enables acid-catalyzed unmasking to a formyl group for subsequent condensations, heterocycle formations, or reductive aminations [1]. Chlorine-versus-bromine substitution at the 4-position further influences both physicochemical properties (MW difference of 44.45 g/mol) and reactivity in metal-catalyzed cross-coupling reactions, where aryl chlorides typically require more forcing conditions than aryl bromides but offer better atom economy . Consequently, generic interchange without systematic evaluation of these parameters risks compromising both synthetic route efficiency and final product specifications.

4-Chloro-2-(dimethoxymethyl)aniline: Quantified Differentiation Evidence Against Closest Analogs


Regioisomeric LogP Differentiation: Ortho- vs Meta-Dimethoxymethyl Substitution Increases Lipophilicity by ΔLogP = 0.31

4-Chloro-2-(dimethoxymethyl)aniline (ortho isomer, CAS 2244088-10-4) exhibits a computed LogP of 2.21 , whereas its meta-substituted regioisomer 4-chloro-3-(dimethoxymethyl)aniline (CAS 2244085-05-8) has a LogP of 1.90 . This represents a ΔLogP of +0.31, indicating that the ortho-dimethoxymethyl arrangement confers measurably higher lipophilicity. For comparison, the unsubstituted parent 4-chloroaniline has a LogP of approximately 1.83 , meaning the ortho-dimethoxymethyl group adds +0.38 log units versus the parent scaffold.

LogP regioisomer lipophilicity drug design

Halogen-Dependent Molecular Weight and Reactivity: Cl (201.65 g/mol) vs Br (246.10 g/mol) in 2-(Dimethoxymethyl)aniline Scaffolds

4-Chloro-2-(dimethoxymethyl)aniline has a molecular weight of 201.65 g/mol , whereas the corresponding 4-bromo analog (CAS 2244086-41-5) has a molecular weight of 246.10 g/mol , a difference of 44.45 g/mol attributable to the heavier bromine atom. While no direct head-to-head reactivity comparison is published for this specific scaffold, class-level behavior of aryl chlorides versus aryl bromides in palladium-catalyzed cross-coupling is well-established: aryl bromides generally exhibit higher oxidative addition rates, while aryl chlorides offer superior atom economy and frequently lower cost per mole .

molecular weight halogen cross-coupling atom economy

Latent Aldehyde Functionality: Ortho-Dimethoxymethyl Acetal vs Permanent Methoxy Groups in 4-Chloro-2,5-dimethoxyaniline

The dimethoxymethyl (-CH(OCH₃)₂) group at the 2-position of 4-chloro-2-(dimethoxymethyl)aniline is an acetal-protected aldehyde that can be hydrolyzed under acidic conditions to reveal a reactive formyl group, enabling subsequent condensations, imine formations, and heterocycle syntheses [1]. In contrast, 4-chloro-2,5-dimethoxyaniline (CAS 6358-64-1, MW 187.62 g/mol, LogP ~2.20–2.52 ) bears permanent methoxy substituents that cannot be deprotected to generate aldehyde functionality. The acetal also provides steric bulk at the ortho position that can direct electrophilic aromatic substitution to the remaining unsubstituted positions (C-5 and C-6) in a manner distinct from the 2,5-dimethoxy pattern .

masked aldehyde acetal orthogonal protection synthetic intermediate

Computed TPSA and Hydrogen-Bond Profile: Differentiation from Non-Halogenated and Differently Substituted Analogs

4-Chloro-2-(dimethoxymethyl)aniline has a computed TPSA of 44.48 Ų, three H-bond acceptors, one H-bond donor, and three rotatable bonds . The non-halogenated analog 2-(dimethoxymethyl)aniline (CAS 71907-71-6) has a lower molecular weight of 167.21 g/mol and lacks the electron-withdrawing chloro substituent, which alters the pKa of the aniline nitrogen. The chloro substituent is known to reduce the basicity of 4-chloroaniline (pKa of conjugate acid ≈ 4.0–4.15 ) relative to aniline (pKa ≈ 4.6), and this effect is expected to persist in the dimethoxymethyl-substituted scaffold, influencing both salt formation behavior and reactivity in amide coupling reactions.

TPSA hydrogen bonding drug-likeness ADME prediction

Purity Specification and Supplier-Grade Comparison: 98% (Leyan) vs 95% Industry Standard for Close Analogs

4-Chloro-2-(dimethoxymethyl)aniline is available at 98% purity from Leyan (Product No. 1588808) and at 95% purity from Apollo Scientific (Catalogue No. OR55358) . The closest analogs—4-bromo-2-(dimethoxymethyl)aniline and 4-chloro-3-(dimethoxymethyl)aniline—are listed at 95% purity from Apollo Scientific . While these purity figures represent vendor入库指导值 (incoming guidance values) with batch-to-batch variation, the availability of a 98% grade provides procurement flexibility for applications demanding higher starting material purity, such as late-stage intermediate production where impurity carry-through must be minimized.

purity procurement specification quality control batch consistency

Toxicity Profile Context: 4-Chloroaniline Class-Level Toxicity Data Supports Risk Assessment for Handling and Procurement

While no compound-specific toxicity data were located for 4-chloro-2-(dimethoxymethyl)aniline, relevant class-level evidence exists from QSAR studies of chloro-substituted anilines. In the 48-h sublethal Tetrahymena pyriformis population growth assay, the parent compound aniline and the 4-chloro derivative were observed to be more toxic than predicted by baseline narcosis models, whereas di- and trimethyl-substituted derivatives were less toxic than predicted [1]. This class-level finding indicates that 4-chloroaniline derivatives may exhibit toxicity exceeding simple logP-based predictions, warranting appropriate handling precautions. Additionally, the regulatory hazard classification for the closely related 4-chloro-3-(dimethoxymethyl)aniline includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) , providing a reasonable proxy for the target compound's expected hazard profile.

toxicity environmental risk QSAR handling safety

Optimal Procurement and Application Scenarios for 4-Chloro-2-(dimethoxymethyl)aniline Based on Evidence


Pharmaceutical Intermediate for Heterocycle Synthesis Requiring Masked Aldehyde Orthogonal Handle

4-Chloro-2-(dimethoxymethyl)aniline is suited for medicinal chemistry programs requiring a functionalized aniline with a latent aldehyde at the ortho position. The dimethoxymethyl acetal can be selectively hydrolyzed under mild acidic conditions to reveal a formyl group, enabling subsequent condensations with hydrazines, amines, or active methylene compounds to construct nitrogen-containing heterocycles (indoles, quinolines, benzimidazoles) [1]. The chloro substituent at the 4-position provides an additional handle for late-stage diversification via palladium-catalyzed cross-coupling. With a LogP of 2.21 and TPSA of 44.48 Ų , this scaffold resides within favorable CNS drug-like property space, supporting fragment-based and lead-optimization workflows. Its 18% lower molecular weight compared to the 4-bromo analog (201.65 vs 246.10 g/mol) offers superior atom economy in multi-step sequences where the halogen serves as a transient coupling handle.

Agrochemical Intermediate for Fungicidal Aniline Derivatives

Derivatives of chlorinated anilines bearing dimethoxymethyl substituents have been incorporated into herbicidal and fungicidal compositions due to their ability to interact with plant biological targets [1]. The ortho-dimethoxymethyl group can serve as a precursor to formyl intermediates used in the synthesis of alkylanilide fungicides, a well-established class of agricultural fungicides. The 4-chloro substitution pattern aligns with the structural requirements seen in patent literature for aniline derivatives exhibiting fungicidal activity against phytopathogenic fungi, particularly strains resistant to benzimidazole, thiophanate, and cyclic imide fungicides . Selecting the ortho-dimethoxymethyl regioisomer (rather than the meta, which has a lower LogP of 1.90 ) may influence the physicochemical profile and consequently the environmental fate and cuticular penetration properties of the resulting agrochemical products.

Building Block for Dyes and Pigments Leveraging Chloro + Acetal Electronic Tuning

4-Chloro-2-(dimethoxymethyl)aniline is cited as a precursor for dye and pigment production due to the chromophoric properties imparted by the combination of electron-withdrawing (chloro) and electron-donating (dimethoxymethyl acetal plus amine) substituents [1]. The acetal group can be converted to an aldehyde for azo-coupling or condensation reactions with appropriate coupling partners to generate extended conjugated systems. The higher LogP (2.21 vs 1.83 for 4-chloroaniline) conferred by the dimethoxymethyl group increases the hydrophobicity of derived dyes, potentially enhancing their affinity for hydrophobic synthetic fibers. For procurement purposes, the 98% purity grade supports direct use in dye synthesis without the additional purification burden that lower-purity grades may impose on final product specifications.

Research Tool for Structure-Activity Relationship (SAR) Studies on Halo-Aniline Scaffolds

In systematic SAR campaigns exploring the effects of halogen substitution on biological activity or physicochemical properties, 4-chloro-2-(dimethoxymethyl)aniline serves as the chloro reference point within a matched molecular pair analysis alongside the 4-bromo analog (MW 246.10) and the non-halogenated 2-(dimethoxymethyl)aniline (MW 167.21) [1]. The chlorine atom predictably lowers aniline basicity compared to the unsubstituted parent (class-level pKa shift of approximately 0.5–0.6 units based on 4-chloroaniline pKa ≈ 4.0–4.15 vs aniline pKa ≈ 4.6 ), which systematically modulates amine nucleophilicity, salt formation behavior, and binding to biological targets. The GHS07 hazard classification of the structurally analogous 4-chloro-3-(dimethoxymethyl)aniline provides a reasonable initial risk assessment framework for laboratory-scale handling and material safety data sheet preparation.

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